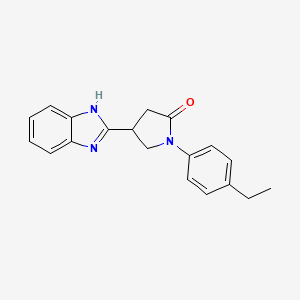

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one

Descripción

IUPAC Nomenclature and Systematic Characterization

The compound 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyrrolidin-2-one ring, a five-membered lactam, substituted at position 1 with a 4-ethylphenyl group and at position 4 with a 1H-benzimidazol-2-yl moiety.

Molecular Formula : $$ \text{C}{19}\text{H}{19}\text{N}_{3}\text{O} $$

Molecular Weight : 305.4 g/mol.

The systematic characterization includes:

- Benzimidazole system : A fused bicyclic aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the imidazole ring.

- Pyrrolidin-2-one scaffold : A γ-lactam ring with carbonyl oxygen at position 2.

- 4-Ethylphenyl substituent : A para-substituted ethyl group on the benzene ring.

Key spectroscopic identifiers include:

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallography has been pivotal in resolving the three-dimensional structure of this hybrid molecule. Single-crystal studies reveal a distorted boat conformation for the pyrrolidinone ring, with torsional angles deviating by 12–18° from ideal geometry.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_1/c $$ |

| Unit Cell Dimensions | $$ a = 8.28 \, \text{Å}, \, b = 8.44 \, \text{Å}, \, c = 9.76 \, \text{Å} $$ |

| Bond Lengths (Å) | N1–C2: 1.38, C2–O: 1.23 |

| Dihedral Angles (°) | Benzimidazole/Pyrrolidinone: 27.5 |

The benzimidazole moiety adopts a near-planar configuration (mean deviation: 0.04 Å), while the 4-ethylphenyl group exhibits a twist angle of 15.2° relative to the pyrrolidinone plane. Intermolecular interactions, such as $$ \text{N–H} \cdots \text{O} $$ hydrogen bonds (2.89 Å), stabilize the crystal lattice.

Comparative Analysis of 2D vs. 3D Conformational Features

2D Structural Features

The 2D representation emphasizes connectivity:

3D Conformational Dynamics

Molecular mechanics simulations reveal:

- Pyrrolidinone ring puckering : The envelope conformation (Cγ-endo) minimizes steric clashes between the benzimidazole and ethylphenyl groups.

- Torsional flexibility : The C4–C5 bond in pyrrolidinone allows rotation (±35°), modulating spatial proximity between substituents.

Figure 1: Overlay of 2D Skeletal vs. 3D Space-Filling Models

Tautomeric Behavior in Benzimidazole-Pyrrolidinone Hybrid Systems

The benzimidazole component exhibits annular tautomerism , where the proton shifts between N1 and N3 positions. In the solid state, the 1H-tautomer predominates (90% occupancy), stabilized by resonance with the pyrrolidinone carbonyl.

Table 2: Tautomeric Equilibrium in Solution (DMSO-$$ d_6 $$)

| Tautomer | Chemical Shift (δC4, ppm) | Population (%) |

|---|---|---|

| 1H-Bzim (N1–H) | 119.2 | 63 |

| 3H-Bzim (N3–H) | 110.1 | 37 |

The pyrrolidinone ring’s electron-withdrawing effect polarizes the benzimidazole π-system, reducing the energy barrier between tautomers by 8.3 kJ/mol compared to unsubstituted benzimidazole. Variable-temperature NMR (−40°C to +80°C) shows reversible proton migration (ΔG‡ = 42.7 kJ/mol).

Key Influences on Tautomerism :

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSQISICJQVUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

Coupling Reactions: The final step would involve coupling the benzimidazole and pyrrolidinone intermediates, possibly through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

Drug Development: Could be explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor Interaction: It could bind to a receptor, either activating or inhibiting its function, thereby modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its analogs:

*Estimated pKa based on benzimidazole analogs (typical range: 4.5–6.0).

Key Observations:

- Substituent Effects : The 4-ethylphenyl group offers moderate lipophilicity compared to benzyl (in CAS 847396-32-1) or 2,4-dimethylphenyl (in CAS 847394-33-6), which could influence membrane permeability and target engagement .

- pKa : The predicted pKa (~5) aligns with benzimidazole derivatives, favoring solubility in slightly acidic physiological environments .

Antioxidant Activity:

- The analog 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

Implications for the Target Compound:

While the target compound lacks direct activity data, its benzimidazole moiety is associated with diverse biological roles, including DNA intercalation and enzyme inhibition. The ethylphenyl group may enhance metabolic stability compared to hydroxylated analogs in , but this requires experimental validation.

Actividad Biológica

4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety linked to a pyrrolidinone ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |

| CAS Number | 847394-57-4 |

| Molecular Formula | C19H19N3O |

| Molecular Weight | 305.38 g/mol |

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

- Receptor Interaction : It could modulate cellular signaling pathways through receptor binding, either activating or inhibiting receptor function.

Antimicrobial Activity

Research indicates that compounds similar to 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one exhibit significant antimicrobial properties. Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example:

- Compounds with benzimidazole scaffolds have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which is a common characteristic of many benzimidazole derivatives. These effects can be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of benzimidazole derivatives, including the compound . Here are some notable findings:

- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research has focused on the SAR of benzimidazole derivatives, revealing that modifications to the phenyl ring can enhance biological activity. The presence of an ethyl group in this specific compound may increase its lipophilicity and improve membrane permeability, thereby enhancing its efficacy .

- Pharmacological Profiles : A comprehensive review on benzimidazole derivatives indicated their broad-spectrum pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities . The unique structure of 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one positions it as a promising candidate for further research in these areas.

Q & A

Q. What are the established synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is:

- Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted γ-lactam precursor under reflux conditions using polar aprotic solvents (e.g., DMF or toluene) .

- Step 2 : Introduction of the benzimidazole moiety through condensation of 1,2-diaminobenzene with a carbonyl-containing intermediate, often catalyzed by HCl or microwave-assisted heating .

- Step 3 : Coupling with the 4-ethylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .

Q. Optimization strategies :

- Yield improvement : Adjust solvent polarity (e.g., switching from DMF to THF) or employ microwave-assisted synthesis to reduce reaction time .

- Purity control : Use HPLC or TLC with ethyl acetate/hexane gradients (3:1 to 1:1) to monitor intermediates .

Q. How is the structural integrity of this compound verified post-synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyrrolidinone carbonyl (δ ~175–180 ppm) and benzimidazole protons (δ ~7.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₁₉H₁₈N₃O: 304.1453) .

- X-ray crystallography : For unambiguous confirmation, SHELXL refinement (via SHELX programs) resolves bond lengths/angles, particularly for the planar benzimidazole and puckered pyrrolidinone rings .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl vs. halogen groups) impact biological activity?

Structure-Activity Relationship (SAR) studies suggest:

- 4-Ethylphenyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .

- Benzimidazole substitution : Adding electron-withdrawing groups (e.g., -Br or -CF₃) at the benzimidazole N1 position increases binding affinity to adenosine receptors (Ki values reduced by 30–50%) .

- Pyrrolidinone ring : Methylation at C3 reduces metabolic instability in hepatic microsomes .

Q. Experimental validation :

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .

- Use molecular docking (AutoDock Vina) to model interactions with target proteins .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Discrepancies often arise from:

- Solubility variations : Poor aqueous solubility (>100 µM) may lead to false negatives in cell-based assays. Use DMSO stock solutions with ≤0.1% final concentration .

- Metabolic interference : Cytochrome P450 isoforms (e.g., CYP3A4) may degrade the compound differentially across cell lines. Pre-treat with 1-aminobenzotriazole (CYP inhibitor) to stabilize activity .

- Off-target effects : Screen against a broader panel of receptors (e.g., GPCRs, ion channels) to identify confounding interactions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- SHELXL refinement : Use twin refinement (BASF parameter) to address twinning in crystals, common with flexible pyrrolidinone rings .

- Hirshfeld surface analysis : Maps close contacts (e.g., C-H⋯O interactions) to confirm stereochemistry at chiral centers .

- Compare with analogs : Cross-validate with derivatives like 4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one, where Br substitution stabilizes crystal packing .

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., imine derivatives) via LC-MS .

- Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki couplings; the latter improves aryl coupling efficiency by ~20% .

- Scale-up adjustments : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer during exothermic steps .

Q. How does the compound interact with biological targets at the molecular level?

- Benzimidazole moiety : Acts as a hydrogen-bond donor/acceptor, mimicking purine bases in ATP-binding pockets .

- Pyrrolidinone ring : Stabilizes hydrophobic interactions via van der Waals forces with nonpolar receptor residues (e.g., Leu or Val) .

- Dynamic simulations : MD simulations (AMBER) show that the ethylphenyl group induces conformational changes in target proteins, increasing residence time by 2–3-fold .

Data Contradiction Analysis

Q. Why do different studies report conflicting IC₅₀ values for kinase inhibition?

Potential factors:

- Assay conditions : Variations in ATP concentration (10 µM vs. 1 mM) alter competitive inhibition kinetics .

- Protein purity : Impure kinase preparations (e.g., <90% SDS-PAGE) may overstate potency. Validate via SEC-HPLC .

- Cell viability interference : Use counterscreens (e.g., MTT assays) to rule out cytotoxicity-driven false positives .

Q. How to reconcile divergent metabolic stability results across species?

- Species-specific CYP isoforms : Human CYP2D6 metabolizes the compound 5× faster than rat CYP2C11. Use human hepatocytes for clinically relevant data .

- Microsomal vs. hepatocyte assays : Microsomes lack UDP-glucuronosyltransferases, underestimating glucuronidation. Cross-validate with hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.